4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a pyrrolidine ring attached to a pyrimidine core
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring and the trifluoromethoxy phenyl group suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and receptor modulation .
Pharmacokinetics
For instance, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Given the structural features of the compound, it is plausible that it could induce changes in cellular signaling, enzyme activity, or receptor modulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and pyrrolidine groups, followed by coupling with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of alternative solvents, catalysts, and purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trifluoromethoxy and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with trifluoromethoxy and sulfonyl groups, such as:
Uniqueness
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the sulfonyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-11-1-3-13(4-2-11)26(22,23)21-8-6-12(9-21)24-14-5-7-19-10-20-14/h1-5,7,10,12H,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGJPBNPLTIJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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